molecular formula C7H15NO2S B107502 2-(Boc-amino)ethanethiol CAS No. 67385-09-5

2-(Boc-amino)ethanethiol

Cat. No.: B107502
CAS No.: 67385-09-5
M. Wt: 177.27 g/mol
InChI Key: GSJJCZSHYJNRPN-UHFFFAOYSA-N
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Description

2-(Boc-amino)ethanethiol: , also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a compound with the molecular formula C7H15NO2S. It is a cross-linking reagent utilized in various organic syntheses. The compound is characterized by the presence of a thiol group and a Boc-protected amine group, making it a versatile intermediate in chemical reactions .

Mechanism of Action

Target of Action

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a bifunctional cross-linker . It is primarily used in the synthesis of bifunctional azobenzene glycoconjugates . The primary targets of this compound are therefore the molecules that it cross-links.

Biochemical Pathways

The compound is involved in the synthesis of bifunctional azobenzene glycoconjugates . These are complex molecules that can have a variety of uses, including in the development of new pharmaceuticals. The downstream effects of these pathways can therefore be quite diverse, depending on the specific application.

Biochemical Analysis

Biochemical Properties

2-(Boc-amino)ethanethiol plays a significant role in biochemical reactions. It is a bifunctional cross-linker that can be used in the synthesis of bifunctional azobenzene glycoconjugates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the surface functionalization of cross-linked polymer films

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a bifunctional cross-linker. It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Boc-amino)ethanethiol can be synthesized through the reaction of tert-butyl carbamate with 2-bromoethanethiol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Disulfides.

    Reduction: Corresponding thiol.

    Substitution: Thioethers, thioesters.

Comparison with Similar Compounds

  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-sulfanylethyl)carbamate
  • Carbamic acid, N-(2-mercaptoethyl)-, 1,1-dimethylethyl ester

Comparison: 2-(Boc-amino)ethanethiol is unique due to its combination of a thiol group and a Boc-protected amine group. This dual functionality allows for versatile applications in both organic synthesis and bioconjugation. Similar compounds may possess either a thiol or an amine group but not both, limiting their range of applications .

Biological Activity

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to an ethanethiol moiety. This compound is notable for its applications in organic synthesis, particularly as a bifunctional cross-linker in bioconjugation and drug delivery systems.

Structure and Properties

The structure of this compound includes:

  • Amino Group : Provides potential for hydrogen bonding and coordination with metal ions.
  • Thiol Group : Known for its antioxidant properties and ability to form disulfide bonds.
  • Boc Protecting Group : Offers stability during synthesis and allows selective deprotection.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, its structural components suggest several potential biological interactions:

  • Antioxidant Properties : Thiols are recognized for their ability to neutralize free radicals, which could imply that this compound may exhibit similar antioxidant behavior, contributing to cellular protection.
  • Drug Delivery Systems : The compound can be utilized in drug delivery applications by attaching targeting groups or functionalities to drug carriers, facilitating specific delivery and controlled release of therapeutic agents.
  • Bioconjugation Applications : The combination of amine and thiol groups allows for effective linking of biomolecules, such as proteins and peptides, which is crucial in biosensing and targeted therapies.

The mechanisms by which this compound exerts its effects are primarily based on:

  • Disulfide Bond Formation : The thiol group can participate in forming covalent bonds with other thiol-containing molecules, enhancing the stability and functionality of biomolecular constructs.
  • Hydrogen Bonding : The amine group can engage in hydrogen bonding interactions, potentially influencing the structure and function of biomolecules it interacts with.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanethiolContains an amino group and thiolLacks protective Boc group; more reactive
N-acetylcysteineContains a thiol and an acetyl groupAcetylation alters reactivity compared to Boc
3-Mercapto-1-propanamineContains a thiol and primary amineLonger carbon chain; different sterics
CysteamineContains a thiol and primary amineNaturally occurring; no protective group

Case Studies

  • Cross-Linking Applications : Research has demonstrated that this compound serves as an effective bifunctional linker in peptide synthesis. Its ability to form stable disulfide bonds enhances the structural integrity of peptide chains during synthesis processes .
  • Drug Delivery Systems : In studies involving targeted drug delivery, this compound was utilized to modify drug carriers, allowing for enhanced specificity in targeting cancer cells. This application highlights its potential in improving therapeutic efficacy through controlled release mechanisms .
  • Bioconjugation Techniques : The compound has been employed in bioconjugation strategies where it facilitated the attachment of therapeutic agents to antibodies. This method has shown promise in enhancing the selectivity and potency of therapeutic interventions .

Properties

IUPAC Name

tert-butyl N-(2-sulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJJCZSHYJNRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986668
Record name tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67385-09-5
Record name N-(tert-Butoxycarbonyl)-2-aminoethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)ethanethiol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of bis N-(t-butyloxycarbonyl)-cystamine (77.37 g, 0.220 mole) from Example 1, in 1 L of ethanol was treated with NaBH4 (32.5 g, 0.859 mmole). Vigorous gas evolution ensued and subsided in 40 minutes. The reaction was stirred for an additional half hour and was poured into 2.5 L of a cold dilute solution of citric acid (pH 6). The mixture was then extracted with 3×1 L of chloroform. The combined organic extracts were dried with MgSO4 and the solvents were removed under reduced pressure. The resulting residue was distilled (66°-73° C. 0.25 torr) to obtain the product (41.5 g, 53% yield).
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?

A1: this compound is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, this compound can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []

Q2: How does this compound contribute to the synthesis of nanomaterials?

A2: this compound plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with this compound, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []

Q3: Can this compound be utilized in the development of drug delivery systems?

A3: Yes, this compound has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized this compound in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []

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